2-Bromo-N-hydroxy-4-(trifluoromethyl)benZimidoyl chloride
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Overview
Description
2-Bromo-N-hydroxy-4-(trifluoromethyl)benZimidoyl chloride is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a bromine atom, a hydroxy group, and a trifluoromethyl group attached to a benzimidoyl chloride core, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-hydroxy-4-(trifluoromethyl)benZimidoyl chloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-bromo-4-(trifluoromethyl)aniline and hydroxylamine hydrochloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent like dichloromethane or acetonitrile. The reaction mixture is typically stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Purification: After the reaction is complete, the product is purified using techniques such as column chromatography or recrystallization to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistent quality and yield. The reaction conditions are optimized for scalability, and advanced purification techniques are employed to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N-hydroxy-4-(trifluoromethyl)benZimidoyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Oxidation and Reduction Reactions: The hydroxy group can participate in oxidation and reduction reactions, altering the oxidation state of the compound.
Coupling Reactions: The benzimidoyl chloride core can engage in coupling reactions, such as Suzuki-Miyaura coupling, to form complex molecular structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild conditions.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in coupling reactions, with the reactions conducted under inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted benzimidoyl chlorides, while coupling reactions can produce complex biaryl compounds.
Scientific Research Applications
2-Bromo-N-hydroxy-4-(trifluoromethyl)benZimidoyl chloride has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structural features make it a valuable tool for studying biological processes and interactions at the molecular level.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Bromo-N-hydroxy-4-(trifluoromethyl)benZimidoyl chloride involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules, modulating their activity and function.
Pathways Involved: The specific pathways depend on the context of its use. For example, in drug discovery, it may inhibit or activate specific enzymes involved in disease processes.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-(trifluoromethyl)aniline: Lacks the hydroxy and benzimidoyl chloride groups, making it less versatile.
N-Hydroxy-4-(trifluoromethyl)benzimidoyl chloride: Lacks the bromine atom, affecting its reactivity and applications.
4-(Trifluoromethyl)benzimidoyl chloride: Lacks both the bromine and hydroxy groups, limiting its chemical diversity.
Uniqueness
2-Bromo-N-hydroxy-4-(trifluoromethyl)benZimidoyl chloride stands out due to its combination of functional groups, which confer unique reactivity and versatility. This makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
(1Z)-2-bromo-N-hydroxy-4-(trifluoromethyl)benzenecarboximidoyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrClF3NO/c9-6-3-4(8(11,12)13)1-2-5(6)7(10)14-15/h1-3,15H/b14-7- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQQUPWFSERTAAT-AUWJEWJLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)Br)C(=NO)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C(F)(F)F)Br)/C(=N/O)/Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrClF3NO |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.47 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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